2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide
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Overview
Description
2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide is a synthetic organic compound belonging to the class of thiophenes. Thiophenes are sulfur-containing heterocycles that have garnered significant attention due to their versatile chemical properties and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Cyclization: Starting with a suitable cyclopentadiene derivative, cyclization is achieved using sulfur to form the thiophene ring.
Nitration: Nitration of the thiophene ring using nitric acid produces a nitro-thiophene intermediate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride.
Acetylation: The amino group undergoes acetylation with acetyl chloride to form the acetamido derivative.
Chlorination: Chlorination of the acetyl group using thionyl chloride leads to the formation of the chloro-acetylamino compound.
Amidation: Finally, the carboxylic acid derivative is introduced through an amidation reaction with an appropriate carboxylic acid precursor.
Industrial Production Methods
Industrial-scale production of this compound may involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure higher yields and purity. Catalysts and automated reaction systems may also be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the nitrogen or sulfur atoms within the compound, often using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride in an inert solvent like tetrahydrofuran.
Substitution: Various halides or nucleophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or sulfides.
Substitution: Introduction of halogenated, alkyl, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It exhibits properties that may interfere with specific biological pathways, making it a candidate for drug development and biological assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act on certain molecular targets, influencing biochemical pathways involved in diseases, and is investigated for its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound finds use in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals. Its unique structure contributes to the properties of polymers and other materials.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The chlorinated acetylamino group may bind to active sites or alter the conformation of target proteins, influencing their activity. The thiophene ring may also contribute to the compound's ability to traverse biological membranes or interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Acetylamino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide
2-(2-Chloro-acetylamino)thiophene
2-(2-Bromo-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide
Highlighting Uniqueness
Compared to its analogs, 2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide stands out due to its specific substituents, which impart unique chemical reactivity and biological activity. The presence of the chloro-acetylamino group can influence its binding affinity and selectivity towards molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2S/c11-4-7(14)13-10-8(9(12)15)5-2-1-3-6(5)16-10/h1-4H2,(H2,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPHKUSWEDXBQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299954-05-5 |
Source
|
Record name | 2-(2-chloroacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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